[2-(Methoxycarbonyl)pyrrol-1-YL](4-methoxyphenyl)methylboronic acid
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Overview
Description
2-(Methoxycarbonyl)pyrrol-1-YLmethylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a methoxycarbonyl group and a methoxyphenyl group attached to a boronic acid moiety. Its chemical properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)pyrrol-1-YLmethylboronic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification, where the pyrrole derivative reacts with methanol and a suitable acid catalyst.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Formation of the Boronic Acid Moiety: The final step involves the conversion of the boronic ester intermediate to the boronic acid using hydrolysis under acidic conditions.
Industrial Production Methods
Industrial production of 2-(Methoxycarbonyl)pyrrol-1-YLmethylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, catalysts, and reaction temperatures, as well as the purification methods employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)pyrrol-1-YLmethylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various arylated products depending on the aryl halide used in the reaction.
Scientific Research Applications
2-(Methoxycarbonyl)pyrrol-1-YLmethylboronic acid has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Industry: The compound is utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)pyrrol-1-YLmethylboronic acid involves its interaction with molecular targets through its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and as molecular probes. The compound’s unique structure allows it to interact with specific molecular pathways, potentially leading to therapeutic effects in medical applications.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
Pyrrole-2-boronic Acid: A boronic acid derivative with a pyrrole ring.
4-Methoxyphenylboronic Acid: A boronic acid with a methoxyphenyl group.
Uniqueness
2-(Methoxycarbonyl)pyrrol-1-YLmethylboronic acid is unique due to its combination of a pyrrole ring, a methoxycarbonyl group, and a methoxyphenyl group attached to a boronic acid moiety. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[(2-methoxycarbonylpyrrol-1-yl)-(4-methoxyphenyl)methyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO5/c1-20-11-7-5-10(6-8-11)13(15(18)19)16-9-3-4-12(16)14(17)21-2/h3-9,13,18-19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKHAWNZBHGYHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(C1=CC=C(C=C1)OC)N2C=CC=C2C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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